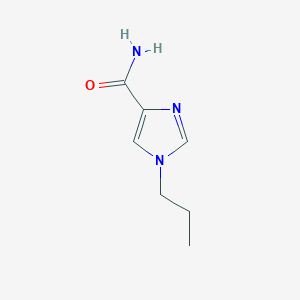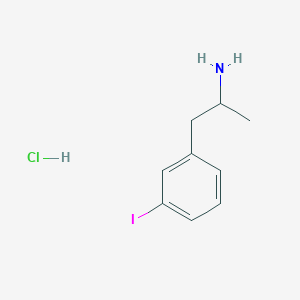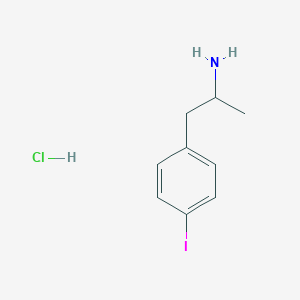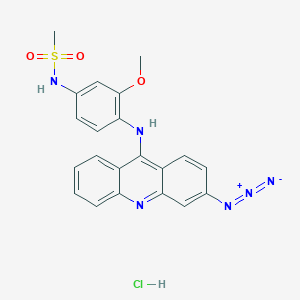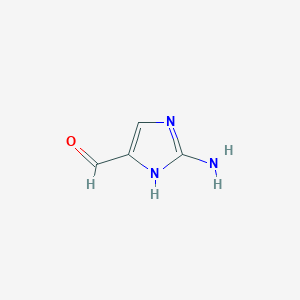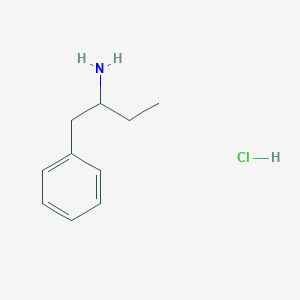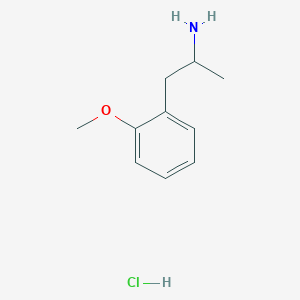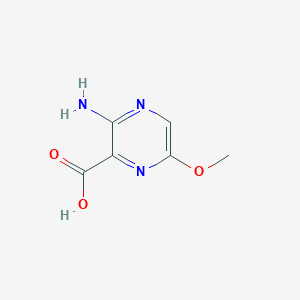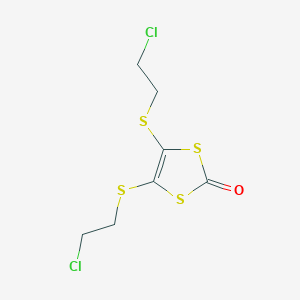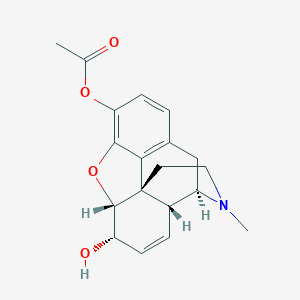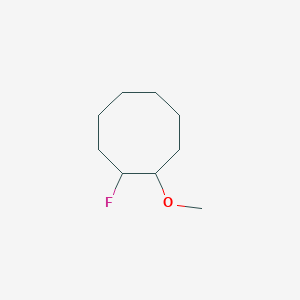
Ethyl 2-(1-cyanocyclohexyl)acetate
Übersicht
Beschreibung
Ethyl 2-(1-cyanocyclohexyl)acetate, also known as ECHA, is a chemical compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. ECHA is a colorless liquid that is soluble in most organic solvents and has a molecular weight of 225.3 g/mol.
Wirkmechanismus
The mechanism of action of Ethyl 2-(1-cyanocyclohexyl)acetate is not well understood. However, it is believed to act as a nucleophile in various reactions due to the presence of a cyano group. Ethyl 2-(1-cyanocyclohexyl)acetate has also been shown to undergo various chemical reactions such as reduction, oxidation, and hydrolysis.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of Ethyl 2-(1-cyanocyclohexyl)acetate. However, it has been reported to exhibit moderate toxicity in animal studies. Ethyl 2-(1-cyanocyclohexyl)acetate is also known to be a skin irritant and may cause respiratory irritation upon inhalation.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 2-(1-cyanocyclohexyl)acetate has several advantages as a chemical intermediate in lab experiments. It is relatively easy to synthesize and has a high purity yield. Ethyl 2-(1-cyanocyclohexyl)acetate is also stable under normal laboratory conditions and can be stored for long periods without significant degradation. However, Ethyl 2-(1-cyanocyclohexyl)acetate is moderately toxic and may pose a risk to researchers if handled improperly.
Zukünftige Richtungen
There are several future directions for Ethyl 2-(1-cyanocyclohexyl)acetate research. One area of interest is the development of new synthetic routes for Ethyl 2-(1-cyanocyclohexyl)acetate that are more efficient and environmentally friendly. Another area of research is the investigation of the biological activity of Ethyl 2-(1-cyanocyclohexyl)acetate and its potential use as a drug candidate. Additionally, Ethyl 2-(1-cyanocyclohexyl)acetate can be used as a starting material for the synthesis of new materials with unique properties.
Conclusion:
In conclusion, Ethyl 2-(1-cyanocyclohexyl)acetate is a versatile chemical intermediate that has potential applications in various scientific research fields. Its synthesis method is relatively simple, and it has a high purity yield. However, Ethyl 2-(1-cyanocyclohexyl)acetate is moderately toxic and may pose a risk to researchers if handled improperly. Further research is needed to fully understand the mechanism of action and biological activity of Ethyl 2-(1-cyanocyclohexyl)acetate, and to explore its potential applications in drug discovery and material science.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(1-cyanocyclohexyl)acetate has been extensively studied for its potential applications in various scientific research fields. One of the major areas of research is in the field of organic synthesis, where Ethyl 2-(1-cyanocyclohexyl)acetate is used as a key intermediate in the synthesis of various compounds. It is also used as a starting material for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Eigenschaften
CAS-Nummer |
133481-10-4 |
|---|---|
Produktname |
Ethyl 2-(1-cyanocyclohexyl)acetate |
Molekularformel |
C11H17NO2 |
Molekulargewicht |
195.26 g/mol |
IUPAC-Name |
ethyl 2-(1-cyanocyclohexyl)acetate |
InChI |
InChI=1S/C11H17NO2/c1-2-14-10(13)8-11(9-12)6-4-3-5-7-11/h2-8H2,1H3 |
InChI-Schlüssel |
MRYZGCDTKUSBFA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1(CCCCC1)C#N |
Kanonische SMILES |
CCOC(=O)CC1(CCCCC1)C#N |
Andere CAS-Nummern |
133481-10-4 |
Piktogramme |
Irritant; Health Hazard |
Synonyme |
ethyl 2-(1-cyanocyclohexyl)acetate |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details


Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


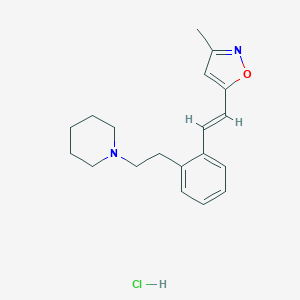
![8-Fluoroimidazo[1,2-a]pyridine](/img/structure/B164112.png)
